4-(2-Chloro-4-nitrophenyl)morpholine
Overview
Description
4-(2-Chloro-4-nitrophenyl)morpholine is an organic compound with the molecular formula C10H11ClN2O3 It is a morpholine derivative where the morpholine ring is substituted with a 2-chloro-4-nitrophenyl group
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of various pharmaceuticals , suggesting that they may interact with a variety of biological targets.
Mode of Action
As an intermediate in pharmaceutical synthesis , it’s likely that its mode of action depends on the specific drug it’s used to produce.
Biochemical Pathways
While the specific biochemical pathways affected by 4-(2-Chloro-4-nitrophenyl)morpholine are not clearly defined, related compounds such as 2-chloro-4-nitrophenol (2C4NP) have been studied. In one study, a Gram-negative bacterium, Cupriavidus sp. CNP-8, was reported to degrade 2C4NP via the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers .
Result of Action
Given its use as an intermediate in pharmaceutical synthesis , it’s likely that its effects would vary depending on the specific drug it’s used to produce.
Biochemical Analysis
Biochemical Properties
4-(2-Chloro-4-nitrophenyl)morpholine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monooxygenases, which are enzymes that incorporate one atom of oxygen into organic substrates. The interaction between this compound and these enzymes often involves the formation of a transient complex, leading to the oxidation of the compound. This interaction is crucial for understanding the compound’s metabolic pathways and its potential effects on biological systems .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in oxidative stress responses. Additionally, it can modulate signaling pathways such as the MAPK pathway, which is essential for cell growth and differentiation. These cellular effects highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic agents .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are involved in drug metabolism. This inhibition can result in altered metabolic profiles and potential drug-drug interactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including changes in cell viability and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-nitrophenyl)morpholine typically involves the reaction of 2-chloro-4-nitroaniline with morpholine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-nitrophenyl)morpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 4-(2-azido-4-nitrophenyl)morpholine.
Reduction: 4-(2-Chloro-4-aminophenyl)morpholine.
Oxidation: Products vary based on the specific oxidizing agent and conditions used.
Scientific Research Applications
4-(2-Chloro-4-nitrophenyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-2-nitrophenyl)morpholine
- 4-(2,6-Dichloro-4-nitrophenyl)morpholine
- 4-[4-Morpholinyl(2-nitrophenyl)methyl]morpholine
Comparison
4-(2-Chloro-4-nitrophenyl)morpholine is unique due to its specific substitution pattern, which can influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific research and industrial purposes.
Properties
IUPAC Name |
4-(2-chloro-4-nitrophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKGWYXJULKUEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2069022 | |
Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2069022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55435-71-7 | |
Record name | 4-(2-Chloro-4-nitrophenyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55435-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055435717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2069022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-morpholino-1-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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